molecular formula C37H62N2O29 B1612890 GM1-Pentasaccharide CAS No. 52659-37-7

GM1-Pentasaccharide

Cat. No.: B1612890
CAS No.: 52659-37-7
M. Wt: 998.9 g/mol
InChI Key: IOAPDMZSLCJVCR-XWSXOIAXSA-N
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Description

GM1-Pentasaccharide is a glycosphingolipid, specifically a ganglioside, which consists of a pentasaccharide chain attached to a ceramide moiety. It is a crucial component of the cell membrane in the central nervous system and plays a significant role in various neurological functions. This compound is known for its involvement in cell differentiation, neuritogenesis, neuroregeneration, and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GM1-Pentasaccharide typically involves a [3+2] strategy. The GM3 trisaccharide acceptor, bearing an azido propyl group at the reducing end, is prepared using traditional acetamide-protected sialyl thioglycosyl donors. The glycosylation of the axial 4-hydroxyl group of GM3 by the disaccharide donor is highly dependent on donor protective groups. The fully protected this compound is obtained by deprotection of the pentasaccharide .

Industrial Production Methods: Industrial production of this compound can be achieved through biosynthesis on lactose-immobilized surfaces using glycosyltransferase reactions. This method involves three consecutive glycosyltransferase reactions along with small amounts of enzymes and donors, without any additional processes .

Chemical Reactions Analysis

Types of Reactions: GM1-Pentasaccharide undergoes various chemical reactions, including glycosylation, deprotection, and enzymatic glycosylation.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the fully protected this compound and its functionalized derivatives .

Scientific Research Applications

GM1-Pentasaccharide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of GM1-Pentasaccharide involves its direct interaction and activation of the membrane tyrosine kinase receptor, TrkA, which serves as the nerve growth factor receptor. This interaction is mediated by the oligosaccharide portion of this compound, leading to neuronal differentiation and trophism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific interaction with the TrkA receptor, which is not observed with other similar compounds. This unique interaction underlies its neurotrophic and neuroprotective properties .

Properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-31-22(52)15(7-43)63-35(26(31)56)65-28-18(39-10(2)46)33(61-13(5-41)20(28)50)66-30-21(51)14(6-42)62-34(25(30)55)64-27-16(8-44)60-32(57)24(54)23(27)53/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAPDMZSLCJVCR-XWSXOIAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H62N2O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616695
Record name PUBCHEM_21670523
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

998.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52659-37-7
Record name PUBCHEM_21670523
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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